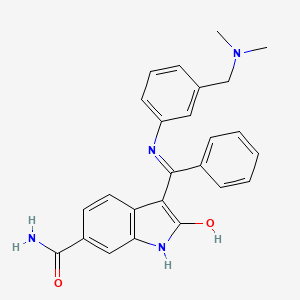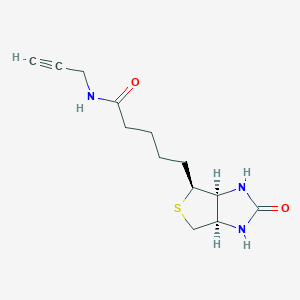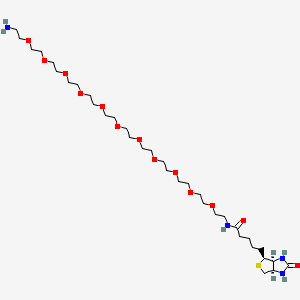
BIX02188
Vue d'ensemble
Description
BIX02188 est un inhibiteur puissant et sélectif de la kinase de kinase de protéine kinase activée par les mitogènes 5 (MEK5). Il est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation MEK5/kinase régulée par le signal extracellulaire 5 (ERK5). This compound a une concentration inhibitrice (CI50) de 4,3 nanomolaires pour MEK5 et 810 nanomolaires pour ERK5 .
Mécanisme D'action
BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . This compound has been used as a pharmacological tool to help elucidate the role of the MEK5/ERK5 pathway in biological systems .
Target of Action
The primary target of this compound is MEK5 , a member of the mitogen-activated protein kinase kinase family . MEK5 plays a crucial role in the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound selectively inhibits the catalytic function of MEK5 . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of other closely related kinases such as ERK1/2, JNK, and p38 MAP kinases .
Biochemical Pathways
The inhibition of MEK5 by this compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell growth and differentiation . By blocking the phosphorylation of ERK5, this compound disrupts this signaling pathway, potentially affecting the growth and survival of cells .
Result of Action
The inhibition of MEK5 and ERK5 by this compound can lead to the induction of apoptosis in certain cell types . For instance, it has been reported to induce apoptosis in cells expressing the oncogenic mutant FLT3-ITD .
Analyse Biochimique
Biochemical Properties
BIX02188 interacts with the MEK5 enzyme, inhibiting its catalytic function . It has an IC50 of 4.3 nM for MEK5 and 810 nM for ERK5 . This compound does not inhibit closely related kinases such as MEK1, MEK2, ERK2, and JNK2 .
Cellular Effects
In cellular studies, this compound has been shown to block the phosphorylation of ERK5 in activated HeLa cells, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of ERK5 phosphorylation by this compound can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the catalytic function of MEK5, leading to a decrease in ERK5 activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound can block the phosphorylation of ERK5 in activated HeLa cells .
Metabolic Pathways
Given its role as a MEK5 inhibitor, it likely interacts with enzymes and cofactors involved in the MEK5/ERK5 signaling pathway .
Subcellular Localization
Given its role as a MEK5 inhibitor, it is likely to be found in areas of the cell where MEK5 is present .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de BIX02188 implique plusieurs étapes, commençant par la préparation de la structure de l'indole de base. Les étapes clés incluent :
Formation du noyau indole : Ceci est généralement réalisé par une synthèse d'indole de Fischer, où une phénylhydrazine réagit avec une cétone ou un aldéhyde en conditions acides.
Fonctionnalisation du noyau indole : Le noyau indole est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée. Cela implique des réactions telles que l'halogénation, la nitration et la réduction.
Réactions de couplage : L'indole fonctionnalisé est couplé à d'autres composés aromatiques par des réactions comme le couplage de Suzuki ou de Heck pour introduire les substituants nécessaires.
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
BIX02188 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Substitution : Les réactions de substitution, telles que l'halogénation ou la nitration, peuvent être utilisées pour introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : L'halogénation peut être obtenue à l'aide d'halogènes comme le chlore ou le brome, tandis que la nitration implique généralement de l'acide nitrique et de l'acide sulfurique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut entraîner l'élimination de l'oxygène ou l'addition d'atomes d'hydrogène.
Applications de recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de son inhibition sélective de MEK5. Ses applications comprennent :
Chimie : this compound est utilisé comme composé outil pour étudier la voie de signalisation MEK5/ERK5 et son rôle dans divers processus cellulaires.
Biologie : En recherche biologique, this compound est utilisé pour étudier les effets de l'inhibition de MEK5 sur la prolifération cellulaire, la différenciation et l'apoptose.
Médecine : this compound a des applications thérapeutiques potentielles dans les maladies où la voie MEK5/ERK5 est dysrégulée, telles que le cancer et les maladies cardiovasculaires.
Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité catalytique de MEK5. Cette inhibition empêche la phosphorylation et l'activation d'ERK5, une cible en aval de MEK5. En bloquant la voie de signalisation MEK5/ERK5, this compound peut moduler divers processus cellulaires, y compris la croissance cellulaire, la survie et la différenciation .
Applications De Recherche Scientifique
BIX02188 is widely used in scientific research due to its selective inhibition of MEK5. Its applications include:
Chemistry: this compound is used as a tool compound to study the MEK5/ERK5 signaling pathway and its role in various cellular processes.
Biology: In biological research, this compound is used to investigate the effects of MEK5 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound has potential therapeutic applications in diseases where the MEK5/ERK5 pathway is dysregulated, such as cancer and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Comparaison Avec Des Composés Similaires
BIX02188 est étroitement lié à BIX02189, un autre inhibiteur sélectif de MEK5. Les deux composés ont des profils de sélectivité similaires, mais this compound est marginalement moins puissant que BIX02189 . D'autres composés similaires incluent :
XMD17-109 : Un autre inhibiteur de MEK5 avec une structure chimique différente.
XMD8-92 : Un inhibiteur sélectif d'ERK5 avec un mécanisme d'action distinct.
This compound se distingue par sa grande sélectivité pour MEK5 et son profil inhibiteur bien caractérisé, ce qui en fait un outil précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-84-2 | |
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














